molecular formula C17H23ClF3N3O B10935230 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10935230
M. Wt: 377.8 g/mol
InChI Key: WQBGYEHHLWDJIU-UHFFFAOYSA-N
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Description

N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the bicyclic heptane derivative. This is followed by the introduction of the pyrazole ring through a series of reactions involving chlorination, methylation, and trifluoromethylation. The final step involves the formation of the amide bond under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, particularly the pyrazole ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chlorinated and methylated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-BICYCLO[2.2.1]HEPT-2-YL-ETHYLAMINE: A related compound with a similar bicyclic structure but different functional groups.

    4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL: Shares the pyrazole ring but lacks the bicyclic moiety.

    N-(1,7,7-TRIMETHYL-BICYCLO[2.2.1]HEPT-2-YL)-BENZAMIDE: Another amide derivative with a different substitution pattern.

Uniqueness

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is unique due to its combination of a bicyclic heptane structure and a pyrazole ring with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H23ClF3N3O

Molecular Weight

377.8 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C17H23ClF3N3O/c1-9(13-8-11-3-4-12(13)7-11)22-14(25)5-6-24-10(2)15(18)16(23-24)17(19,20)21/h9,11-13H,3-8H2,1-2H3,(H,22,25)

InChI Key

WQBGYEHHLWDJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC(C)C2CC3CCC2C3)C(F)(F)F)Cl

Origin of Product

United States

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